molecular formula C16H16N2O2 B11152017 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-pyridylmethyl)acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-pyridylmethyl)acetamide

Cat. No.: B11152017
M. Wt: 268.31 g/mol
InChI Key: TXYDQLAXJPYRPU-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-pyridylmethyl)acetamide is a synthetic organic compound that features a benzofuran ring fused with a pyridylmethyl acetamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-pyridylmethyl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Attachment of the Pyridylmethyl Group: This step may involve nucleophilic substitution reactions where a pyridine derivative is introduced.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyridylmethyl group, potentially converting it to a more saturated amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution can introduce various functional groups, enhancing the compound’s reactivity or biological activity.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-pyridylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran ring may interact with hydrophobic pockets, while the pyridylmethyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structure, which may confer specific biological activities or chemical reactivity not observed in simpler analogs.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C16H16N2O2/c19-16(18-11-12-3-6-17-7-4-12)10-13-1-2-14-5-8-20-15(14)9-13/h1-4,6-7,9H,5,8,10-11H2,(H,18,19)

InChI Key

TXYDQLAXJPYRPU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)CC(=O)NCC3=CC=NC=C3

Origin of Product

United States

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